Isopregnanolone

Beschreibung

Eigenschaften

IUPAC Name |

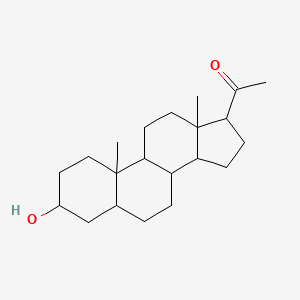

1-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURFZBICLPNKBZ-FZCSVUEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001023710 | |

| Record name | 3-beta-Hydroxy-5-alpha-pregnan-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alloepipregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

516-55-2 | |

| Record name | 3β-Hydroxy-5α-pregnan-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopregnanolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sepranolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-beta-Hydroxy-5-alpha-pregnan-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-β-hydroxy-5-α-pregnan-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEPRANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P8Z6V53MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alloepipregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194.5 °C | |

| Record name | Alloepipregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Sepranolon wird im Körper aus Progesteron durch die Einwirkung der Enzyme 5α-Reduktase und 3β-Hydroxysteroid-Dehydrogenase synthetisiert . Das Zwischenprodukt bei dieser zweistufigen Umwandlung ist 5α-Dihydroprogesteron. Industrielle Produktionsverfahren beinhalten die Verwendung dieser Enzyme, um Progesteron unter kontrollierten Bedingungen in Sepranolon umzuwandeln .

Analyse Chemischer Reaktionen

Sepranolon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sepranolon kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Es kann reduziert werden, um andere Neurosteroide zu bilden.

Substitution: Sepranolon kann Substitutionsreaktionen eingehen, um verschiedene Analoga zu bilden.

Häufig verwendete Reagenzien bei diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Neurosteroid-Derivate .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Treatment of Mood Disorders

Allopregnanolone has been studied extensively for its role in treating mood disorders, particularly postpartum depression. Clinical trials have demonstrated that brexanolone (the intravenous formulation of allopregnanolone) can lead to rapid and significant improvements in depressive symptoms among women experiencing postpartum depression. A pivotal study showed that patients receiving brexanolone experienced a notable reduction in depression scores within 48 hours of treatment .

2. Anxiolytic Effects

Research indicates that allopregnanolone exhibits anxiolytic properties by modulating gamma-aminobutyric acid type A receptors. This modulation enhances GABAergic transmission, leading to reduced anxiety levels. Preclinical studies have shown that allopregnanolone can alleviate anxiety-like behaviors in animal models, suggesting its potential as a therapeutic agent for anxiety disorders .

3. Neuroprotection and Neurogenesis

Allopregnanolone has been implicated in neuroprotective effects and promoting neurogenesis. In preclinical models of Alzheimer's disease, allopregnanolone administration resulted in increased neurogenesis and improved cognitive functions. It also reduced beta-amyloid accumulation and inflammatory markers, indicating its protective role against neurodegeneration .

Postpartum Depression

A clinical trial involving 150 women with postpartum depression demonstrated that those treated with brexanolone showed significant improvements in depressive symptoms compared to placebo groups. The rapid onset of action was particularly noted, with many patients reporting relief within days .

Alzheimer's Disease

In a study using triple transgenic Alzheimer’s disease mice, allopregnanolone was found to enhance neurogenesis and cognitive function while simultaneously reducing markers associated with neuroinflammation and amyloid pathology. These findings suggest a promising avenue for treating cognitive decline associated with Alzheimer's disease .

Research Trends

A bibliometric analysis conducted on allopregnanolone research over the past two decades highlighted a growing interest in its therapeutic applications across various psychiatric and neurological disorders. The United States leads this research area, focusing on understanding the molecular mechanisms underlying its effects and exploring new therapeutic formulations .

Wirkmechanismus

Sepranolone acts as a GABA-A modulating steroid antagonist. It does not antagonize the effect of GABA itself or other GABA-A agonists like benzodiazepines and barbiturates . Instead, it modulates the effects of allopregnanolone, a potent neurosteroid, by interacting with the GABA-A receptor. This interaction is particularly important in mood disorders, as it helps to stabilize mood and reduce symptoms of conditions like premenstrual dysphoric disorder .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- Cross-Reactivity in Assays: ELISA overestimates allopregnanolone levels due to isomer cross-reactivity (e.g., epiallopregnanolone), whereas LC-MS/MS distinguishes isomers with sex- and age-dependent accuracy .

- Gender Differences: Allopregnanolone’s anti-inflammatory effects are gender-neutral, unlike THDOC .

- Clinical Efficacy: In AD trials, allopregnanolone restored neurogenesis without benzodiazepine-like side effects (e.g., sedation) .

Biologische Aktivität

Allopregnanolone (ALLO), a neuroactive steroid derived from progesterone, has garnered significant attention due to its multifaceted biological activities, particularly in the central nervous system (CNS). This article delves into the synthesis, mechanisms of action, therapeutic implications, and recent research findings regarding ALLO's biological activity.

Allopregnanolone is synthesized from progesterone through the action of 5α-reductase and 3α-hydroxysteroid dehydrogenase. It acts primarily as a positive allosteric modulator of the GABA receptor, enhancing inhibitory neurotransmission in the CNS. This modulation results in various physiological effects, including anxiolytic and neuroprotective actions.

Key Mechanisms:

- GABA Receptor Modulation : ALLO binds to specific sites on the GABA receptor, increasing chloride ion influx and promoting hyperpolarization of neurons, which contributes to its sedative and anxiolytic effects .

- Neuroprotection : ALLO has been shown to exhibit neuroprotective properties by reducing apoptosis in neuronal cells, particularly in response to stress or injury. It enhances cell survival through mechanisms involving anti-apoptotic signaling pathways .

Physiological Effects

The effects of ALLO are sex-dimorphic and vary with age, stress levels, and hormonal status. Its physiological roles include:

- Mood Regulation : ALLO has been implicated in mood disorders, with studies indicating that it may alleviate symptoms of depression and anxiety through its action on GABA receptors .

- Cognitive Function : Research has demonstrated that ALLO can influence learning and memory processes, potentially offering therapeutic avenues for cognitive impairments .

- Pain Modulation : ALLO is involved in pain perception pathways, suggesting its potential use in managing chronic pain conditions .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of ALLO in various neurological conditions:

- Glioblastoma Treatment : A study found that ALLO enhances the efficacy of temozolomide (TMZ), a standard chemotherapy for glioblastoma. It was observed to promote apoptosis in TMZ-resistant cells while also inducing DNA damage characterized by γH2Ax .

- Neurodegenerative Disorders : ALLO's neuroprotective effects have been investigated in models of neurodegeneration. It has been shown to modulate inflammatory responses and promote neuronal survival under stress conditions .

- Hormonal Influence on Neurobiology : The levels of ALLO fluctuate with hormonal changes throughout different life stages, affecting its biological activity. For instance, post-menopausal women exhibit reduced levels of ALLO, correlating with increased anxiety and mood disorders .

Data Table: Summary of Biological Activities

Q & A

Q. What enzymatic pathways govern allopregnanolone biosynthesis, and how do methodological choices impact its quantification in different biological matrices?

Q. How does allopregnanolone modulate GABA_A receptor activity, and what experimental models validate its functional roles in neurophysiology?

Allopregnanolone potentiates GABA_A receptor-mediated inhibition by increasing chloride ion influx, which underlies its anxiolytic, anticonvulsant, and neuroplasticity effects . In vitro electrophysiology (e.g., ³⁶Cl⁻ uptake assays in cerebrocortical membranes) and in vivo rodent models (e.g., stress tests, seizure thresholds) are key methodologies. For instance, muscimol-induced ³⁶Cl⁻ uptake in pregnant rats decreases during late gestation due to GABA_A receptor plasticity, reversible postpartum . Genetic models (e.g., 3α-HSD knockout mice) further isolate allopregnanolone-specific effects .

Advanced Research Questions

Q. What preclinical evidence supports allopregnanolone as a neurogenic therapeutic for Alzheimer’s disease, and how are dosing regimens optimized for translational studies?

Q. How can contradictory findings on allopregnanolone’s neuroprotective efficacy in stroke models be reconciled methodologically?

While allopregnanolone reduces infarct volume in young, healthy rodents, studies in hypertensive rats (SHR) show no benefit, potentially due to unregulated postoperative hypothermia confounding earlier results . Rigorous temperature monitoring and STAIR guidelines (e.g., blinded, randomized designs) are critical. For example, transient middle cerebral artery occlusion (MCAo) models with continuous thermoregulation are recommended to isolate neurosteroid-specific effects .

Q. What role does allopregnanolone play in mood disorders, and how do SSRIs interact with its biosynthesis?

Allopregnanolone deficiency correlates with depression and PTSD, while SSRIs (e.g., fluoxetine) enhance 3α-HSD activity, lowering the Km of 5α-DHP conversion to allopregnanolone by 10–30× in vitro . Clinical studies show cerebrospinal fluid (CSF) allopregnanolone increases with SSRI treatment, paralleling symptom remission . However, regional brain expression of 3α-HSD isoforms (e.g., type II vs. III) may explain variable therapeutic responses .

Q. How do sex differences and endocrine states influence allopregnanolone pharmacokinetics and neuroactive effects?

Females exhibit higher tolerance to allopregnanolone sedation (NOAEL: 0.5 mg/kg vs. males <0.5 mg/kg) and stable levels post-menopause, whereas males show age-related declines . Luteal-phase women have 2× higher serum allopregnanolone than follicular-phase or postmenopausal women, necessitating stratified clinical trial designs . Adrenal/gonadal contributions are validated via GnRH/ACTH stimulation tests, which elevate allopregnanolone in fertile women .

Q. Methodological Recommendations

- Neuroprotection Studies : Include thermoregulation protocols and hypertensive models to address translational relevance .

- Assay Selection : Validate extraction-dependent ELISAs against LC-MS in pilot studies to minimize matrix effects .

- Dosing : Prioritize subcutaneous or IV routes for neurogenic studies, targeting brain exposure >300 hr·ng/g .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.